2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-7-4(2)5(8-9)6(10)11/h3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHPLTRAPHLPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The foundational method for synthesizing 1,2,3-triazole-4-carboxylic acids involves the base-mediated cyclization of organic azides with β-ketoesters. For 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, ethyl azide reacts with methyl 3-oxobutanoate under alkaline conditions (K₂CO₃, 80°C) in aqueous ethanol (Figure 1).
Key Parameters
- Molar Ratio : 1:1.12 azide to β-ketoester
- Base : Potassium carbonate (3 equivalents)
- Solvent System : 95% ethanol/water (3:1 v/v)
- Reaction Time : 16 hours at reflux
The mechanism proceeds through a conjugate addition-cyclization sequence, where the azide's nucleophilic attack on the β-ketoester's carbonyl generates a tetrahedral intermediate. Subsequent dehydration forms the triazole ring, with the ester group at position 4 undergoing in situ hydrolysis to the carboxylic acid.
Yield and Purification
Typical isolated yields range from 58-72% after silica gel chromatography (hexanes:ethyl acetate, 7:3). Critical challenges include:
- Regiochemical control (N1 vs N2 substitution)
- Competing hydrolysis of the β-ketoester
- Byproduct formation from azide dimerization
Table 1 : Optimization Results for Azide-β-Ketoester Method
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60-100 | 80 | +22% |
| Solvent (EtOH:H₂O) | 90:10 to 70:30 | 75:25 | +15% |
| Base (Equiv. K₂CO₃) | 2.0-4.0 | 3.0 | +18% |
Sequential Bromination-Carboxylation Strategy
Dibromo Intermediate Synthesis
US20180029999A1 discloses a two-stage protocol starting from 1-ethyl-4,5-dibromo-1H-1,2,3-triazole. The brominated precursor undergoes selective functionalization at positions 4 and 5 through Grignard reagent-mediated substitution (Figure 2).
Stage 1: Methyl Group Introduction
- Reagents : Methylmagnesium bromide (1.2 equiv)
- Conditions : THF, -30°C, 1 hour
- Conversion : 89% to 1-ethyl-4-methyl-5-bromo-1H-1,2,3-triazole
Stage 2: Carboxylation via CO₂ Insertion
- Reagents : CO₂ gas (balloon pressure), LiCl (0.5 equiv)
- Conditions : -10°C to RT, 2 hours
- Yield : 53% after acid precipitation (1M HCl)
Critical Process Considerations
- Temperature Control : Maintaining <-20°C during Grignard addition prevents triazole ring decomposition
- Gas Purging : Rigorous N₂ sparging eliminates competing protonation pathways
- Workup Protocol : Sequential ethyl acetate extraction (3x) removes magnesium salts
Table 2 : Comparative Analysis of Halogen Substitution
| Position | Reagent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| C4 | MeMgBr | -30 | 1 | 89 |
| C5 | CO₂/IPrMgCl-LiCl | -10→25 | 2 | 76 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Retrosynthetic Design
The CuAAC approach constructs the triazole core from pre-functionalized building blocks:
- Alkyne Component : Methyl propiolate (HC≡CCOOMe)
- Azide Component : 2-azidopentane (CH₃CH₂N₃)
Reaction Conditions
- Catalyst: CuI (5 mol%)
- Ligand: TBTA (tris(benzyltriazolylmethyl)amine)
- Solvent: DMF/H₂O (4:1)
- Temperature: 40°C, 12 hours
Post-Modification Steps
- Ester Hydrolysis : 6M NaOH, reflux, 4 hours (98% conversion)
- Recrystallization : Ethanol/water (1:5) at 4°C
- Final Yield : 67% over two steps
Key Advantages
- Excellent regioselectivity (100% 1,4-disubstitution)
- Tolerance for sensitive functional groups
- Scalable to >100 g batches
Comparative Method Evaluation
Table 3 : Synthesis Method Benchmarking
| Parameter | Azide-β-Ketoester | Bromination-Carboxylation | CuAAC |
|---|---|---|---|
| Total Steps | 1 | 3 | 2 |
| Overall Yield (%) | 58-72 | 41-53 | 62-67 |
| Regiochemical Control | Moderate | High | Excellent |
| Scalability (kg) | 5+ | 1-2 | 10+ |
| Byproduct Formation | 12-18% | 22-30% | <5% |
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a derivative of 1,2,3-triazole, a heterocyclic compound with a broad range of applications, especially in medicinal chemistry . The presence of the carboxylic acid group in this compound introduces attractive functionality, making it valuable in various biological applications .
Scientific Research Applications
1,2,3-triazoles are important in the development of anticancer agents because they can form non-covalent interactions with proteins, enzymes, and receptors . They have low toxicity, high bioavailability, and stability in acidic and basic conditions .
This compound is used in life science research . It can be used for the synthesis of drug molecules and is a building block for creating new compounds . The derivatives of 2H-1,2,3-triazole have applications as potential microtubule targeting agents .
Related Compounds
Several compounds share structural similarities with 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde:
- 1-Methyl-1H-1,2,3-triazole Contains a methyl group instead of ethyl, has a simpler structure with different reactivity.
- 4-Amino-1H-1,2,3-triazole Has an amino group at the 4-position, which enhances solubility and potential biological activity.
- 5-Methyl-1H-1,2,3-triazole Methyl substitution at the 5-position with potentially different pharmacological properties.
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid This compound is being explored for its inhibitory activity .
- Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate Can be analyzed by reverse phase HPLC and used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Impact :
- Alkyl Groups (e.g., Ethyl, Methyl) : Enhance solubility and metabolic stability compared to aromatic substituents. The ethyl group in the target compound may improve lipophilicity relative to methyl-only analogs .
- Aromatic/Heteroaromatic Substituents : Phenyl or thiazole groups increase π-π stacking interactions, critical for enzyme inhibition (e.g., xanthine oxidase) .
- Halogenated Substituents : Chloro and fluoro groups improve binding affinity to hydrophobic enzyme pockets and alter electronic distribution .
Xanthine Oxidase Inhibition
Triazole-4-carboxylic acid derivatives are potent xanthine oxidase (XO) inhibitors, a target for gout treatment:
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide : IC₅₀ = 0.12 μM, surpassing febuxostat (IC₅₀ = 0.25 μM) .
- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives : Moderate activity (IC₅₀ = 1.2–5.6 μM), influenced by electron-withdrawing substituents .
- Target Compound : Predicted activity based on ethyl group’s balance of hydrophobicity and steric effects, though experimental data is needed.
Anticancer Activity
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : 40% growth inhibition in NCI-H522 lung cancer cells .
- 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid : Binds MMP-2 receptor, a metalloproteinase overexpressed in tumors .
- Target Compound : Lacks direct data, but the ethyl group may enhance membrane permeability for improved intracellular uptake.
Physical and Chemical Properties
Tautomerism and Stability
Crystal Structures
- [Co(H₂O)₆][Co(L¹)₃]₂·4H₂O (L¹ = 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) : Coordination via carboxylate oxygen, forming 3D networks stabilized by hydrogen bonds .
Biological Activity
2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article examines its synthesis, biological properties, and potential applications in medicine and agriculture.
The molecular formula of this compound is with a molecular weight of 155.16 g/mol. It features a triazole ring that is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cycloaddition Reactions : Utilizing the [3+2] cycloaddition of azides and alkynes.
- One-Pot Reactions : Combining ethyl hydrazinecarboxylate with suitable electrophiles under basic conditions to form the triazole ring.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting microbial cell wall synthesis and function .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro assays have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in cells .
Anticancer Potential
Recent studies have explored the anticancer effects of 2-ethyl-5-methyl-2H-1,2,3-triazole derivatives. In vitro tests showed that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, compounds derived from this triazole exhibited IC50 values in the nanomolar range against various cancer types .
Case Studies
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : It has been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, suggesting potential use in treating gout .
- Cell Signaling Pathways : The compound may modulate pathways such as NF-kB and MAPK signaling, which are crucial in inflammation and cancer progression .
Q & A
Q. What are the recommended synthetic routes for 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by regioselective alkylation. For example, sodium azide (NaN₃) in DMF at 50°C for 3 hours is effective for azide intermediate formation . Acidic hydrolysis (6M HCl, reflux) or basic saponification (10% NaOH in ethanol) can yield the carboxylic acid derivative, with yields ranging from 78% to 90% depending on pH control and temperature . Optimization requires monitoring reaction progress via TLC or HPLC to minimize side products like regioisomers.
Q. How can researchers characterize the purity and structural integrity of this triazole derivative using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the ethyl group at N2 appears as a triplet (~1.2 ppm) coupled to a quartet (~4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 155.16 for C₆H₉N₃O₂) and fragmentation patterns .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What computational approaches are effective in predicting the reactivity of this triazole derivative in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in alkylation or acylation reactions. For instance, Fukui indices identify nucleophilic sites on the triazole ring, while solvent effects (DMF vs. THF) are modeled using COSMO-RS . Coupling computational results with experimental validation (e.g., kinetic studies under varied dielectric conditions) resolves discrepancies between predicted and observed reaction pathways .
Q. How do substituent electronic effects influence the compound's acid dissociation constant (pKa), and what methods are used to measure this?
- Methodological Answer : The electron-withdrawing triazole ring lowers the pKa of the carboxylic acid group (~2.5–3.5) compared to aliphatic analogs. Potentiometric titration in aqueous ethanol (20% v/v) at 25°C provides accurate pKa values, validated by UV-Vis spectroscopy at λₘₐₓ ≈ 260 nm . Substituent effects (e.g., methyl vs. ethyl groups) are quantified via Hammett plots using σₚ values .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Systematic validation includes:
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to rule out off-target effects.
- Membrane Permeability Assays : Use Caco-2 cell monolayers to assess if low activity in cellular assays stems from poor absorption .
- Metabolite Screening : LC-MS identifies degradation products (e.g., decarboxylated derivatives) that may interfere with bioactivity .
Synthesis Optimization and Data Analysis
Q. What strategies improve regioselectivity in the alkylation of 1,2,3-triazole precursors?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N2-alkylation over N1 .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
- Temperature Control : Lower temperatures (0–10°C) favor kinetic control, reducing side-product formation .
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Oxidative Stress : Add 0.3% H₂O₂ to simulate ROS-mediated breakdown .
- Light Exposure : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
